molecular formula C12H15FN4O2S2 B2903264 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034534-49-9

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B2903264
CAS RN: 2034534-49-9
M. Wt: 330.4
InChI Key: ZLLOLEKEXDBUTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[c][1,2,5]thiadiazole core, the introduction of the sulfonyl group, and the attachment of the 2-fluoroethylpiperazine moiety. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several different functional groups, each of which would contribute to its overall properties. The benzo[c][1,2,5]thiadiazole core would likely contribute to the compound’s aromaticity and stability, while the sulfonyl group could potentially act as an electron-withdrawing group, affecting the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation, while the piperazine ring could potentially participate in reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole in lab experiments is its potential as a therapeutic agent for cancer treatment. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole include exploring its potential as a therapeutic agent for other diseases, such as epilepsy and microbial infections. Further studies are also needed to determine its mechanism of action and to optimize its pharmacokinetic properties for clinical use. Additionally, studies on the synthesis of new analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
In conclusion, this compound is a promising compound with potential applications in medicinal and pharmaceutical research. Its anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves the reaction of 2-chloroethylamine hydrochloride with 4-amino benzenesulfonamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloro-1,3-benzothiazole to yield the final product.

Scientific Research Applications

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has been studied for its potential applications in medicinal and pharmaceutical research. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anticonvulsant, anti-inflammatory, and antimicrobial properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

properties

IUPAC Name

4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O2S2/c13-4-5-16-6-8-17(9-7-16)21(18,19)11-3-1-2-10-12(11)15-20-14-10/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOLEKEXDBUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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